molecular formula C27H29ClN6O2 B1683611 Y-320 CAS No. 288250-47-5

Y-320

カタログ番号: B1683611
CAS番号: 288250-47-5
分子量: 505.0 g/mol
InChIキー: BWZNJVZTAWBIFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IL-15 is a pro-inflammatory cytokine with roles in cancer and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, celiac disease, and alopecia areata. IL-15 can induce IL-17 production by CD4 T cells. Y320 is an inhibitor of the release of IL-17 by CD4 T cells stimulated with IL-15, either alone or in combination with CXCL12 and anti-CD3 monoclonal antibody (IC50s = 57.4 and 25.7 nM, respectively). Oral administration of Y320 (0.3-3 mg/kg) reduces the expression of inflammatory cytokines, including IL-17, and inhibits joint destruction in type II collagen-induced arthritis (CIA) in mice. In this model, it acts synergistically with TNF-α monoclonal antibody in ameliorating arthritis and joint destruction scores. Y320 also significantly reduces joint swelling in cynomolgus monkey CIA.
Y-320 is an orally active phenylpyrazoleanilide immunomodulator. This compound inhibits IL-17 production by CD4 T cells stimulated with IL-15 with IC50 values of 20 to 60 nM.

科学的研究の応用

1. タンパク質合成とリボソーム生合成の促進 Y-320は、リボソーム生合成とタンパク質合成を刺激することが判明しています . G418などのアミノグリコシドによる早期終止コドン(PTC)のリードスルーを強力に促進します . これは、this compoundが細胞内のタンパク質量とタンパク質合成を増加させるために使用でき、生物学的調査や医療にさまざまな用途があることを示唆しています .

遺伝性疾患の治療

this compoundは、遺伝性疾患の10%以上を引き起こす早期終止コドン(PTC)のリードスルーを促進することが示されています . これは、this compoundは、PTCによって引き起こされる遺伝性疾患の治療に使用される可能性があることを示唆しています .

インターロイキン17産生の阻害

this compoundは、IL-15で刺激されたCD4 T細胞によるインターロイキン17(IL-17)の産生を阻害することが判明しています . これは、this compoundは、自己免疫疾患など、IL-17が役割を果たす疾患の治療に使用できることを示唆しています .

関節リウマチの治療

this compoundは、マウスとカニクイザルにおけるコラーゲン誘発関節炎(CIA)を改善することが示されています . これは、this compoundは、関節リウマチ(RA)の治療に使用される可能性があることを示唆しています .

多剤耐性腫瘍の化学療法に対する感受性化

this compoundは、多剤耐性(MDR)腫瘍を化学療法に対して感受性化することが判明しています . これは、P-gp発現を変化させずにP-gpエフラックス機能を阻害し、その後、MDR細胞におけるP-gp介在性薬物耐性を逆転させます . これは、this compoundは、MDR腫瘍の治療のために化学療法と併用して使用される可能性があることを示唆しています .

ケモカイン発現の調節

this compoundは、CXCケモカインの発現を上方制御することが判明しています . これは、this compoundは、ケモカインが免疫系において重要な役割を果たすため、免疫応答を調節するために使用される可能性があることを示唆しています .

特性

IUPAC Name

1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholin-4-ylpiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZNJVZTAWBIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031899
Record name Y-320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288250-47-5
Record name 1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288250-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Y-320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Y-320
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Y-320
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S7NR4B46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By the reaction and treatment in the same manner as in Example 64 using 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylic acid (2 g) and 5-amino-2-(4-morpholinopiperidin-1-yl)benzonitrile (2.2 g), 1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide (1.3 g) was obtained, melting point: 249–250° C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide
Customer
Q & A

Q1: What is the primary mechanism of action of Y-320?

A1: this compound primarily acts by inhibiting the production of interleukin-17 (IL-17), a pro-inflammatory cytokine. [, , , , , , ]

Q2: How does this compound affect IL-17 production?

A2: this compound specifically inhibits IL-17 production by CD4+ T cells that have been stimulated with IL-15. [, , , , , ] The exact molecular mechanism of this inhibition is not fully elucidated.

Q3: What are the downstream effects of this compound's inhibition of IL-17 production?

A3: By inhibiting IL-17, this compound can:

  • Reduce inflammation: IL-17 plays a key role in inflammatory responses, so its inhibition can dampen inflammation. [, , , ]
  • Improve rheumatoid arthritis symptoms: Studies have shown that this compound can ameliorate collagen-induced arthritis in mice and cynomolgus monkeys, likely by reducing IL-17-driven inflammation in the joints. [, , , , , ]
  • Potentially impact other IL-17-related conditions: Given IL-17's involvement in various diseases, this compound might have therapeutic potential in other conditions, though further research is needed. [, , ]

Q4: Does this compound affect other cytokines or signaling pathways?

A4: While this compound's primary target appears to be IL-17 production, research suggests it might influence other pathways:

  • NF-κB signaling: A study in rats indicated this compound could downregulate the NF-κB pathway, which is involved in inflammatory responses. []
  • CXC chemokine signaling: this compound was found to upregulate CXC chemokines, particularly those signaling through the CXCR2 receptor, which contributed to its effects on protein synthesis and PTC readthrough. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C26H30ClN7O3, and its molecular weight is 524.03 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research articles do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.

Q7: Are there studies on the material compatibility and stability of this compound under various conditions?

A7: The provided research primarily focuses on this compound's biological activity. Information regarding its material compatibility, stability under different conditions (temperature, pH, light), or potential catalytic properties is not discussed.

Q8: Are there any studies on the structure-activity relationship (SAR) of this compound?

A8: The provided research does not delve into the SAR of this compound. Investigating how structural modifications impact its activity, potency, and selectivity would be an area for further investigation.

Q9: What is known about the stability of this compound and potential formulations?

A9: Specific details regarding this compound's stability under various storage conditions, formulation strategies to enhance solubility or bioavailability, and SHE (safety, health, and environment) regulations are not discussed in these research articles.

Q10: What are the pharmacokinetic (PK) properties of this compound?

A11: While some studies demonstrate the in vivo efficacy of this compound, detailed information on its absorption, distribution, metabolism, and excretion (ADME) is limited in the provided research. [, ]

Q11: What is the evidence for this compound's efficacy in in vitro and in vivo models?

A11: Several studies demonstrate this compound's efficacy:

  • In vitro: this compound effectively inhibits IL-17 production by IL-15-stimulated CD4+ T cells. [, , , , , ]
  • In vivo: Oral administration of this compound ameliorated collagen-induced arthritis in mice and cynomolgus monkeys. [, , , , , ] It also showed promising results in reducing Aβ-induced neurotoxicity and cognitive decline in a mouse model. []

Q12: Is there any evidence of resistance development to this compound?

A12: The development of resistance to this compound is not discussed in the provided research. This is an important aspect to consider in further preclinical and clinical studies.

Q13: What is the safety profile of this compound?

A14: While the research highlights this compound's therapeutic potential, comprehensive toxicology studies evaluating its long-term safety are not presented. [, ]

Q14: Have any drug delivery strategies been explored for this compound?

A14: The research primarily focuses on oral administration of this compound. Targeted drug delivery approaches are not discussed.

Q15: Are there any known biomarkers associated with this compound's efficacy or toxicity?

A15: The research does not identify specific biomarkers for this compound efficacy or toxicity. Further research could explore potential biomarkers to predict treatment response or monitor adverse effects.

Q16: What analytical methods are used to characterize and quantify this compound?

A16: The specific analytical techniques used to characterize and quantify this compound are not detailed in the provided articles.

Q17: Are there established quality control measures for this compound?

A17: Information on quality control and assurance measures during this compound development and manufacturing is not provided.

Q18: Has the environmental impact of this compound been studied?

A18: Data on this compound's environmental impact, degradation pathways, and potential ecotoxicological effects is not available in the provided research.

Q19: What is known about this compound's dissolution and solubility properties?

A19: The research does not provide specific information on this compound's dissolution rate, solubility in different media, or the impact of these factors on its bioavailability.

Q20: Has this compound been investigated for potential immunogenicity?

A20: The provided research focuses on this compound's immunomodulatory effects, particularly on IL-17. Data regarding its potential to directly elicit an immune response (immunogenicity) is not discussed.

Q21: What is known about the biocompatibility and biodegradability of this compound?

A21: The research primarily focuses on this compound's therapeutic potential. Detailed studies on its biocompatibility with different cell types and tissues, as well as its biodegradability, are not presented.

Q22: Are there alternative compounds or therapies similar to this compound?

A24: While the research doesn't directly compare this compound to alternatives, other IL-17 inhibitors are being explored for various inflammatory diseases. [] Comparing their performance, cost, and overall impact would be valuable for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。